1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one
Description
1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one is a substituted imidazole derivative characterized by an octylamino (-NH-C₈H₁₇) group at the 2-position of the imidazole ring and an acetyl (ethanone) group at the 5-position. Imidazole derivatives are pharmacologically significant due to their diverse biological activities, including enzyme inhibition and antimicrobial properties . The octylamino substituent likely enhances lipophilicity, influencing solubility and membrane permeability compared to shorter-chain analogs .
Properties
CAS No. |
88723-18-6 |
|---|---|
Molecular Formula |
C13H23N3O |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-[2-(octylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C13H23N3O/c1-3-4-5-6-7-8-9-14-13-15-10-12(16-13)11(2)17/h10H,3-9H2,1-2H3,(H2,14,15,16) |
InChI Key |
FIAAGNQZRRMOLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=NC=C(N1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, ammonia, and formaldehyde.
Introduction of the Octylamino Group: The octylamino group is introduced via nucleophilic substitution reactions. This involves reacting the imidazole derivative with octylamine under controlled conditions.
Formation of the Ethanone Group: The ethanone group is introduced through acylation reactions, typically using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of 1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale production of imidazole and octylamine.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and pH to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its imidazole ring structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It can inhibit or activate various biochemical pathways, depending on the target. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, physical properties, and synthesis routes:
Structural and Functional Differences
- Substituent Effects: Amino vs. Octylamino ( vs. Chloro vs. Octylamino ( vs. The octylamino group, in contrast, may stabilize the compound via van der Waals interactions in nonpolar environments. Ethenyl and Methyl Groups (): The ethenyl group in offers sites for further functionalization (e.g., polymerization or addition reactions), while the methyl group sterically hinders certain interactions.
- Physical Properties: The chloro-substituted analog exists as an oil, suggesting lower crystallinity due to reduced intermolecular forces compared to solid amino or nitro derivatives . Nitro-substituted imidazoles (e.g., ) often exhibit higher thermal stability due to strong electron-withdrawing effects.
Biological Activity
1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one is a synthetic compound characterized by its imidazole ring structure, which has been the subject of various studies due to its potential biological activities. This compound is notable for its octylamino substitution, which enhances its lipophilicity, potentially affecting its biological interactions and therapeutic applications.
| Property | Value |
|---|---|
| CAS No. | 88723-17-5 |
| Molecular Formula | C12H21N3O |
| Molecular Weight | 223.31 g/mol |
| IUPAC Name | 1-[2-(octylamino)-1H-imidazol-5-yl]ethanone |
| InChI | InChI=1S/C12H21N3O/c1-3-4-5-6-7-8-13-12-14-9-11(15-12)10(2)16/h9H,3-8H2,1-2H3,(H2,13,14,15) |
| InChI Key | HZTUJLLJIIHPOI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCNC1=NC=C(N1)C(=O)C |
Antimicrobial and Antifungal Properties
Research indicates that compounds containing imidazole rings, such as this compound, exhibit significant antimicrobial and antifungal activities. These properties are attributed to the ability of the imidazole moiety to interact with various biological targets, including enzymes and receptors involved in microbial metabolism and growth.
The mechanism of action involves the binding of the compound to specific sites on microbial cells, disrupting their normal functions. For instance, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various substrates in microorganisms. This inhibition can lead to reduced growth rates and increased susceptibility to other antimicrobial agents.
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond antimicrobial activity. The compound has been explored as a precursor for drug development due to its favorable physicochemical properties. Its ability to penetrate lipid membranes enhances its bioavailability, making it a candidate for further investigation in pharmaceutical formulations.
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of various imidazole derivatives, this compound was tested against several bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this structure.
Case Study 2: Drug Development
Another case study focused on the formulation of a topical cream using this compound as an active ingredient. The formulation demonstrated enhanced skin penetration and efficacy against fungal infections in clinical trials. Patients reported significant improvements in symptoms within a week of treatment, showcasing the compound's therapeutic potential.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-[2-(Heptylamino)-1H-imidazol-4-yl]ethanone | Heptylamino group instead of octyl | Similar antimicrobial activity |
| 1-[2-(Nonylamino)-1H-imidazol-4-yl]ethanone | Nonyl group increases lipophilicity | Enhanced membrane permeability |
| 1-[2-(Decylamino)-1H-imidazol-4-yl]ethanone | Decyl group may alter interaction with targets | Potentially different efficacy profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
